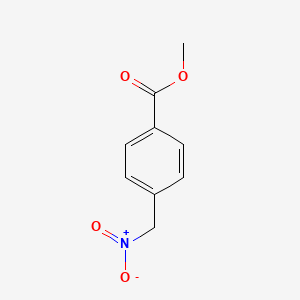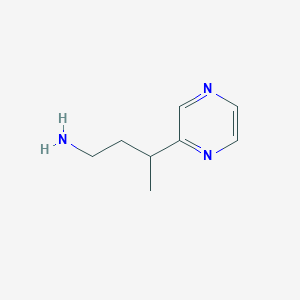
Methyl 4-(nitromethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(nitromethyl)benzoate is an organic compound with the molecular formula C9H9NO4. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a nitromethyl group is attached to the benzene ring. This compound is known for its applications in organic synthesis and various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-(nitromethyl)benzoate can be synthesized through several methods. One common method involves the nitration of methyl benzoate. The process typically uses concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out at low temperatures to control the formation of the desired nitro compound .
Another method involves the esterification of 4-nitrobenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. This reaction proceeds under reflux conditions to yield methyl 4-nitrobenzoate .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity. The crude product is typically purified through recrystallization from solvents like ethanol or methanol .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(nitromethyl)benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 4-nitrobenzoic acid and methanol in the presence of aqueous acid or base.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Nucleophiles: Ammonia, amines, hydroxide ions.
Hydrolysis Conditions: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Major Products
Reduction: 4-Aminomethylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 4-Nitrobenzoic acid and methanol.
Applications De Recherche Scientifique
Methyl 4-(nitromethyl)benzoate is employed in various scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biochemical Characterization: Utilized in the study of nitroreductase enzymes, such as NfsA from Escherichia coli, which exhibit high amino acid sequence homology to flavin oxidoreductases.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals due to its ability to undergo various chemical transformations.
Industrial Applications: Used in the production of dyes, pigments, and other chemical products.
Comparaison Avec Des Composés Similaires
Methyl 4-(nitromethyl)benzoate can be compared with other similar compounds, such as:
Methyl 4-nitrobenzoate: Similar in structure but lacks the nitromethyl group.
Methyl 2-chloro-4-nitrobenzoate: Contains a chloro group instead of a nitromethyl group.
Methyl 2-bromo-4-nitrobenzoate: Similar to the chloro derivative but with a bromo group.
These comparisons highlight the uniqueness of this compound in terms of its chemical reactivity and applications.
Propriétés
Formule moléculaire |
C9H9NO4 |
|---|---|
Poids moléculaire |
195.17 g/mol |
Nom IUPAC |
methyl 4-(nitromethyl)benzoate |
InChI |
InChI=1S/C9H9NO4/c1-14-9(11)8-4-2-7(3-5-8)6-10(12)13/h2-5H,6H2,1H3 |
Clé InChI |
CMQVUFLONNTQEY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,5-Dioxa-8-azaspiro[5.5]undecanehydrochloride](/img/structure/B13606773.png)
amine](/img/structure/B13606775.png)
![rac-(1R,5R)-1-(bromomethyl)-2,2-difluorobicyclo[3.1.0]hexane](/img/structure/B13606781.png)



![1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-2,2,2-trifluoroethan-1-one](/img/no-structure.png)


![7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]heptanamide hydrochloride](/img/structure/B13606828.png)
